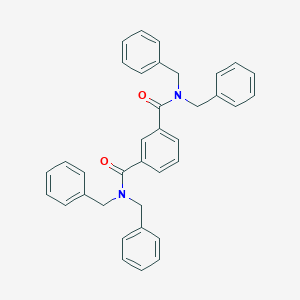

N,N,N',N'-Tetrabenzyl-isophthalamide

Description

N,N,N',N'-Tetrabenzyl-isophthalamide is a diamide derivative featuring an isophthalic acid backbone substituted with four benzyl groups at the nitrogen atoms. This compound belongs to the class of aromatic diamides, which are characterized by their rigid aromatic cores and amide functionalities. The benzyl substituents contribute to steric bulk and influence solubility, making the compound less polar compared to non-alkylated analogs. Such derivatives are often explored in coordination chemistry, polymer science, and as intermediates in organic synthesis due to their ability to act as ligands or stabilizers .

Properties

Molecular Formula |

C36H32N2O2 |

|---|---|

Molecular Weight |

524.6g/mol |

IUPAC Name |

1-N,1-N,3-N,3-N-tetrabenzylbenzene-1,3-dicarboxamide |

InChI |

InChI=1S/C36H32N2O2/c39-35(37(25-29-14-5-1-6-15-29)26-30-16-7-2-8-17-30)33-22-13-23-34(24-33)36(40)38(27-31-18-9-3-10-19-31)28-32-20-11-4-12-21-32/h1-24H,25-28H2 |

InChI Key |

GTQFJMOBQXZUNI-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)C(=O)N(CC4=CC=CC=C4)CC5=CC=CC=C5 |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)C(=O)N(CC4=CC=CC=C4)CC5=CC=CC=C5 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds are selected for comparison based on their structural or functional similarities to N,N,N',N'-Tetrabenzyl-isophthalamide:

N,N,N',N'-Tetraethylterephthalamide

- Structure : Features a terephthalic acid (1,4-benzenedicarboxylic acid) backbone with ethyl groups at the amide nitrogens.

- Key Differences: The terephthalic core (para-substituted) vs. Ethyl groups are less sterically demanding than benzyl, leading to higher solubility in polar solvents.

- Applications : Used in polymer crosslinking and as a ligand in metal-organic frameworks (MOFs) due to its linear geometry .

N,N,N',N'-Tetrabutylpentanediamide

- Structure : A linear pentanediamide with four butyl substituents.

- Key Differences: Aliphatic backbone (pentanedioic acid) vs. Butyl groups enhance lipophilicity, making this compound more soluble in organic solvents compared to benzyl-substituted analogs.

- Applications : Explored in solvent extraction processes for metal ions, particularly in nuclear waste treatment .

N,N,N',N'-Tetraphenylbenzidine

- Structure : A benzidine core with phenyl groups at all nitrogen positions.

- Key Differences :

- Benzidine (biphenyl) core vs. isophthalamide, enabling extended conjugation and redox activity.

- Phenyl groups provide planar steric hindrance, contrasting with the tetrahedral arrangement of benzyl groups.

- Applications : Widely used in organic electronics (e.g., hole-transport materials in OLEDs) due to its conductive properties .

Structural and Functional Comparison Table

| Compound | Backbone | Substituents | Molecular Weight (g/mol) | Key Properties | Applications |

|---|---|---|---|---|---|

| This compound | Isophthalic acid | Benzyl (4×) | ~488 (estimated) | High steric bulk, moderate solubility | Ligand design, polymer additives |

| N,N,N',N'-Tetraethylterephthalamide | Terephthalic acid | Ethyl (4×) | ~356 (estimated) | Linear geometry, polar solvent soluble | MOFs, crosslinkers |

| N,N,N',N'-Tetrabutylpentanediamide | Pentanedioic acid | Butyl (4×) | 488.62 | Lipophilic, flexible backbone | Solvent extraction, nuclear chemistry |

| N,N,N',N'-Tetraphenylbenzidine | Benzidine | Phenyl (4×) | 488.62 | Conductive, planar structure | Organic electronics |

Research Findings and Industrial Relevance

- Coordination Chemistry : Benzyl-substituted diamides like this compound exhibit strong binding to transition metals (e.g., Pd, Pt) due to the electron-rich aromatic core and amide lone pairs. This contrasts with aliphatic analogs (e.g., tetrabutylpentanediamide), which prioritize flexibility over directional bonding .

- Solubility and Processing : The benzyl groups in this compound reduce crystallinity compared to phenyl-substituted compounds (e.g., tetraphenylbenzidine), enhancing processability in polymer blends .

- Thermal Stability : Aromatic diamides generally outperform aliphatic ones in thermal stability. For instance, this compound degrades above 300°C, whereas tetrabutylpentanediamide decomposes near 200°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.